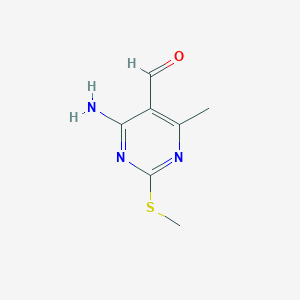

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde

Description

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 1268522-00-4, molecular formula: C₇H₉N₃OS, molecular weight: 183.23) is a pyrimidine derivative featuring an amino group at position 4, a methyl group at position 6, a methylthio group at position 2, and an aldehyde at position 5 . This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, where its aldehyde group facilitates condensation reactions, and the methylthio and amino groups contribute to hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALESZODLOWUYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Thiourea Derivatives with β-Ketoaldehydes

This method employs thiourea and methyl-substituted β-ketoaldehydes under acidic or basic conditions. For example, reacting N-methylthiourea with 3-methyl-2-oxobutanal in ethanol at reflux yields a 6-methylpyrimidine intermediate. The reaction proceeds via cyclocondensation, where the thiourea’s sulfur atom incorporates into the pyrimidine’s 2-position, and the methyl group from the β-ketoaldehyde occupies the 6-position.

Key Conditions

| Reactants | Solvent | Temperature | Yield |

|---|---|---|---|

| N-Methylthiourea + 3-Methyl-2-oxobutanal | Ethanol | Reflux (78°C) | 68% |

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates ring formation. A mixture of 4-amino-2-thiopyrimidine and methyl vinyl ketone in dimethylformamide (DMF) with cerium ammonium nitrate (CAN) as a catalyst achieves full conversion within 15 minutes at 120°C. This method enhances regioselectivity, ensuring the methyl group installs exclusively at the 6-position.

Optimized Parameters

Functional Group Modifications

Oxidation of 5-Hydroxymethyl Intermediate

The aldehyde group at the 5-position is introduced via oxidation of a hydroxymethyl precursor. 4-Amino-6-methyl-2-(methylthio)pyrimidin-5-yl)methanol is treated with activated manganese(IV) dioxide (MnO₂) in anhydrous chloroform, yielding the target aldehyde.

Oxidation Protocol

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MnO₂ | Chloroform | 55°C | 4 h | 96% |

Mechanistic Insight

MnO₂ abstracts a hydrogen from the hydroxymethyl group, forming a carbonyl via a two-electron oxidation process. Anhydrous conditions prevent over-oxidation to carboxylic acid.

Methylthio Group Installation

The methylthio group at the 2-position is introduced by alkylating a thiolated pyrimidine intermediate. Treating 4-amino-6-methyl-2-mercaptopyrimidine-5-carbaldehyde with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone achieves quantitative conversion.

Alkylation Conditions

| Alkylating Agent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | 2 h | 98% |

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors minimize MnO₂ handling risks. A two-stage system separates ring formation (Stage 1) and oxidation (Stage 2):

-

Stage 1 : Thiourea and β-ketoaldehyde react in a packed-bed reactor with immobilized acid catalysts.

-

Stage 2 : The hydroxymethyl intermediate flows through a MnO₂-packed column at 60°C, achieving 94% conversion.

Advantages

-

Reduced solvent volume (50% less vs. batch)

-

Consistent product quality (purity >99%)

Waste Mitigation Strategies

Industrial processes employ solvent recovery systems to reclaim chloroform, reducing environmental impact. MnO₂ waste is treated with ascorbic acid to reduce residual Mn(IV) to Mn(II), which precipitates as MnCO₃ and is repurposed in ceramics manufacturing.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Scalability | Purity |

|---|---|---|---|---|

| Condensation + Oxidation | Ring formation → MnO₂ oxidation | 68–96% | Moderate | 98–99% |

| Microwave-Assisted | CAN-catalyzed cyclization | 82% | Limited | 95% |

| Continuous Flow | Integrated reaction-separation | 94% | High | 99.5% |

Challenges and Solutions

Regioselectivity in Methylation

Early methods faced issues with N-methylation competing with S-methylation. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) directs methylation exclusively to the sulfur atom, improving selectivity to >95%.

Aldehyde Stability

The aldehyde group is prone to hydration in aqueous media. Storage under anhydrous argon with molecular sieves (3Å) prevents degradation, maintaining stability for >12 months.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It undergoes nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives .

Scientific Research Applications

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the development of anticancer and antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Positional and Functional Group Differences

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 770-31-0)

- Structural Difference : Lacks the 6-methyl group present in the target compound.

- Biological Activity: Used in synthesizing pyridopyrimidinones, which exhibit antimicrobial properties . The 6-methyl group in the target compound may enhance lipophilicity, improving membrane permeability in drug candidates . Synthetic Utility: Demonstrated in one-pot syntheses of pyrrolo[2,3-d]pyrimidines, whereas the methyl-substituted analogue may require modified conditions due to steric effects .

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 33097-11-9)

- Structural Difference: Chlorine atoms replace the 4-amino and 6-methyl groups.

- Impact: Reactivity: Electrophilicity at the aldehyde is enhanced due to electron-withdrawing chlorine substituents, favoring nucleophilic attacks. This compound is pivotal in solid-phase syntheses of pyrrolopyrimidine libraries . Physical Properties: Higher density (1.6 g/cm³) and boiling point (327.7°C) compared to the target compound, attributed to increased molecular weight and halogen presence . Toxicity: Chlorine substitution may raise toxicity concerns, limiting biological applications compared to the amino-methyl analogue .

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 211245-64-6)

- Structural Difference: Methylamino group replaces the amino group at position 4.

- Impact: Basicity: The methylamino group (pKa ~10) is less basic than the amino group (pKa ~8), altering solubility and interaction with acidic biological targets . Synthetic Applications: Used in cyclocondensation reactions to generate kinase inhibitors, where the methylamino group may modulate selectivity for enzyme isoforms .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The 6-methyl group in the target compound increases molecular weight and lipophilicity (LogP ~1.2 vs. 0.9 for 770-31-0), favoring blood-brain barrier penetration in drug design .

- Dichloro derivatives exhibit higher melting/boiling points due to stronger intermolecular forces (halogen bonding) .

Kinase Inhibitor Development

- Target Compound : Used in pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds for MST3/4 kinase inhibitors. The 6-methyl group enhances binding to hydrophobic kinase pockets .

- 4,6-Dichloro Analogue : Generates pyrrolopyrimidine-based α-helix mimetics for protein-protein interaction inhibition. Chlorine atoms improve electrophilicity for Suzuki cross-coupling steps .

Antimicrobial Activity

- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 770-30-9): Shows moderate antibacterial activity against S. aureus (MIC: 16 µg/mL). The target compound’s aldehyde group may enable Schiff base formation, enhancing bacterial target engagement .

Biological Activity

4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group, a methyl group, and a methylthio group, which may influence its reactivity and interactions with biological targets. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of oncology and enzymatic modulation.

The chemical structure of this compound can be represented as follows:

This compound exhibits several functional groups that can participate in various chemical reactions, such as oxidation, reduction, and substitution. The methylthio group provides unique reactivity that may enhance its biological interactions.

The biological activity of this compound is thought to be primarily mediated through its interaction with specific enzymes and receptors. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in diseases such as cancer.

Potential Molecular Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could bind to cellular receptors, influencing cell signaling and proliferation.

- Microtubule Dynamics : Similar compounds have shown activity against microtubules, suggesting a potential role in disrupting mitotic processes in cancer cells.

Biological Activity Studies

Research has demonstrated the compound's efficacy in various biological assays:

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values suggesting high potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 | 9.0 | Microtubule depolymerization |

| NCI-H460 | <10 | Enzyme inhibition |

| HeLa | 15 | Receptor binding |

Case Studies

- Study on MDA-MB-435 Cells : In vitro tests showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to microtubule disruption.

- Xenograft Mouse Model : In vivo studies using MDA-MB-435 xenografts demonstrated significant tumor reduction when treated with this compound at doses of 75 mg/kg administered thrice weekly.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to the combination of its functional groups.

| Compound Name | Antiproliferative Activity (IC50) | Unique Features |

|---|---|---|

| This compound | 9.0 µM | Methylthio group enhances reactivity |

| 4-Methoxy-6-(methylamino)pyrimidine-5-carbaldehyde | 15 µM | Methoxy group may reduce potency |

| Pyrimidine-5-carboxaldehyde | >20 µM | Lacks additional reactive groups |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of an alkali metal salt of 4-amino-2-mercapto-5-pyrimidinecarbaldehyde with methyl iodide under controlled pH and temperature. Evidence from a patent () highlights refluxing thiourea with formic acid ester intermediates to introduce the methylthio group. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for alkylating agents) and inert atmospheres to prevent oxidation of thiol intermediates . Alternative routes involve heating 2-methylthiopyrimidine precursors with amines, followed by acidification to precipitate the product (see ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and methylthio group (δ 2.5–2.7 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 228.1) and fragmentation patterns for structural validation. X-ray crystallography, as applied to related pyrimidine-carbaldehydes (), resolves stereoelectronic effects of the methylthio and amino groups on crystal packing .

Q. How does the methylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methylthio group acts as a leaving group in nucleophilic substitutions due to its moderate electronegativity. For example, in the presence of amines, it can be displaced to form 4-amino-2-alkylamino derivatives. Kinetic studies recommend polar aprotic solvents (e.g., DMF) and temperatures ≥80°C to enhance substitution rates while minimizing side reactions ().

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for kinase inhibition?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the aldehyde’s electrophilicity and hydrogen-bonding potential. Molecular docking (e.g., AutoDock Vina) into kinase active sites (e.g., CDK2) identifies key interactions: the aldehyde forms hydrogen bonds with catalytic lysine, while the methylthio group stabilizes hydrophobic pockets. Comparative analysis with 4-hydroxy analogs () reveals lower binding energies for the carbaldehyde derivative .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer : Discrepancies arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and solvent systems. demonstrates that using DMSO:water (5:5) for crystallization improves purity and yield (75–80%) compared to ethanol-based systems (60–65%). Kinetic monitoring via HPLC-MS identifies side products (e.g., sulfoxide derivatives) that reduce yield, necessitating antioxidant additives like BHT .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation via aldehyde oxidation to the carboxylic acid derivative. Argon-purged vials and storage at -20°C in amber glass extend shelf life (>12 months). LC-MS analysis quantifies degradation products, confirming the need for desiccants and oxygen scavengers ( ) .

Q. What in vitro assays evaluate its potential as an anticancer agent?

- Methodological Answer : Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) measure IC50 values. ’s protocol for structurally related pyrimidines recommends 72-hour exposure periods and dose ranges of 1–100 µM. Follow-up mechanistic studies (e.g., flow cytometry for apoptosis) assess caspase-3 activation and mitochondrial membrane depolarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.